1H-Indole-2,3-dione, 7-methyl-1-(2-propynyl)-
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Overview
Description
7-Methyl-1-(prop-2-yn-1-yl)indoline-2,3-dione is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-(prop-2-yn-1-yl)indoline-2,3-dione can be achieved through various synthetic routes. One common method involves the N-alkylation of indoline-2,3-dione with propargyl bromide in the presence of a base such as sodium hydroxide under phase-transfer catalysis conditions . Another method includes the reaction of 1-(prop-2-yn-1-yl)indoline-2,3-dione with 4-methylbenzenesulfonyl azide in the presence of copper sulfate and sodium ascorbate in a buffer solution .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1-(prop-2-yn-1-yl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted indole derivatives, which can be further utilized in various applications.
Scientific Research Applications
7-Methyl-1-(prop-2-yn-1-yl)indoline-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a synthon in Sonogashira cross-coupling reactions.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-1-(prop-2-yn-1-yl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- 1-(prop-2-yn-1-yl)indoline-2,3-dione
- Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate
- Indole-3-acetic acid
Uniqueness
7-Methyl-1-(prop-2-yn-1-yl)indoline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
63725-92-8 |
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Molecular Formula |
C12H9NO2 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
7-methyl-1-prop-2-ynylindole-2,3-dione |
InChI |
InChI=1S/C12H9NO2/c1-3-7-13-10-8(2)5-4-6-9(10)11(14)12(13)15/h1,4-6H,7H2,2H3 |
InChI Key |
HUNDKGSDPDXOCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CC#C |
Origin of Product |
United States |
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